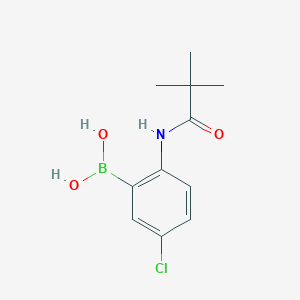

5-Chloro-2-(pivaloylamino)phenylboronic acid

Beschreibung

BenchChem offers high-quality 5-Chloro-2-(pivaloylamino)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(pivaloylamino)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[5-chloro-2-(2,2-dimethylpropanoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAJZMJDKJWGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458046 | |

| Record name | [5-Chloro-2-(2,2-dimethylpropanamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185950-64-5 | |

| Record name | [5-Chloro-2-(2,2-dimethylpropanamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-(pivaloylamino)phenylboronic Acid

This guide provides a comprehensive, technically detailed protocol for the synthesis of 5-Chloro-2-(pivaloylamino)phenylboronic acid, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not just a series of steps, but a rationale behind the chosen methodologies, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

5-Chloro-2-(pivaloylamino)phenylboronic acid is an important intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. Its utility stems from the presence of three key functional groups: a boronic acid moiety, a chloro substituent, and a pivaloylamino group. The boronic acid enables participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. The chloro and pivaloylamino groups offer sites for further functionalization and modulate the electronic and steric properties of the molecule, influencing its reactivity and biological activity.

The synthetic strategy outlined herein is a multi-step process commencing with a commercially available starting material, 4-chloroaniline. The synthesis is designed to be robust and scalable, with each step optimized for yield and purity. The overall synthetic pathway is depicted below:

Caption: Overall synthetic pathway for 5-Chloro-2-(pivaloylamino)phenylboronic acid.

Experimental Protocols

Step 1: Protection of 4-Chloroaniline with a tert-Butoxycarbonyl (Boc) Group

The initial step involves the protection of the amino group of 4-chloroaniline with a tert-butoxycarbonyl (Boc) group. This is crucial for the subsequent ortho-directed borylation, as the Boc group acts as a directing group and prevents unwanted side reactions at the nitrogen atom.[1][2]

Experimental Protocol:

-

To a solution of 4-chloroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Add a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP), or a stoichiometric amount of a milder base like triethylamine (TEA).[3]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-Boc-4-chloroaniline.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| 4-Chloroaniline | 1.0 eq | Starting material |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 eq | Boc protecting agent |

| Triethylamine (TEA) | 1.2 eq | Base |

| Dichloromethane (DCM) | 0.2 M | Solvent |

| Reaction Time | 12-24 hours | - |

| Temperature | Room Temperature | - |

Step 2: Iridium-Catalyzed ortho-C-H Borylation

The second step is the regioselective introduction of a boronic acid pinacol ester at the ortho position to the Boc-protected amino group. An iridium-catalyzed C-H activation/borylation is a highly effective method for this transformation.[1][4] The Boc group directs the borylation to the adjacent C-H bond.[2]

Experimental Protocol:

-

In a glovebox, combine N-Boc-4-chloroaniline (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq), [Ir(OMe)(COD)]₂ (1.5 mol%), and a suitable ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%) in a Schlenk flask.

-

Add anhydrous tetrahydrofuran (THF) as the solvent.

-

Seal the flask and bring it out of the glovebox.

-

Heat the reaction mixture at 80 °C for 12-24 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield tert-butyl (4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| N-Boc-4-chloroaniline | 1.0 eq | Substrate |

| Bis(pinacolato)diboron (B₂pin₂) | 1.5 eq | Boron source |

| [Ir(OMe)(COD)]₂ | 1.5 mol% | Catalyst precursor |

| 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) | 3.0 mol% | Ligand |

| Anhydrous Tetrahydrofuran (THF) | 0.1 M | Solvent |

| Reaction Time | 12-24 hours | - |

| Temperature | 80 °C | - |

Step 3: Deprotection of the Boc Group

The Boc protecting group is removed to liberate the free amine, which is then available for acylation in the subsequent step. Acid-catalyzed deprotection is a standard and effective method.[5][6]

Experimental Protocol:

-

Dissolve the Boc-protected boronic acid pinacol ester (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[7]

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The crude product, 2-amino-5-chlorophenylboronic acid pinacol ester, can often be used in the next step without further purification.[8][9][10]

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| Boc-protected boronic acid pinacol ester | 1.0 eq | Substrate |

| Trifluoroacetic acid (TFA) | 10 eq | Deprotecting agent |

| Dichloromethane (DCM) | 0.2 M | Solvent |

| Reaction Time | 1-4 hours | - |

| Temperature | Room Temperature | - |

Step 4: Acylation with Pivaloyl Chloride

The free amino group is acylated with pivaloyl chloride to introduce the desired pivaloylamino group. This reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

Experimental Protocol:

-

Dissolve the 2-amino-5-chlorophenylboronic acid pinacol ester (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (TEA) or pyridine (1.2 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| 2-Amino-5-chlorophenylboronic acid pinacol ester | 1.0 eq | Substrate |

| Pivaloyl chloride | 1.1 eq | Acylating agent |

| Triethylamine (TEA) | 1.2 eq | Base |

| Dichloromethane (DCM) | 0.2 M | Solvent |

| Reaction Time | 4-12 hours | - |

| Temperature | 0 °C to Room Temperature | - |

Step 5: Hydrolysis of the Pinacol Ester

The final step is the hydrolysis of the pinacol ester to yield the desired boronic acid. This can be achieved under mild acidic conditions or through transesterification.[11]

Experimental Protocol:

-

Dissolve the 5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester (1.0 eq) in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, remove the acetone under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 5-Chloro-2-(pivaloylamino)phenylboronic acid. The product may be further purified by recrystallization.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| Boronic acid pinacol ester | 1.0 eq | Substrate |

| Acetone/Water | 10:1 v/v | Solvent system |

| Hydrochloric acid (HCl) | catalytic | Catalyst |

| Reaction Time | 12-24 hours | - |

| Temperature | Room Temperature | - |

Mechanistic Insights and Rationale

The success of this synthetic route hinges on the strategic use of protecting groups and the regioselectivity of the C-H borylation step.

-

Boc Protection: The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the aniline nitrogen. It is stable to the basic conditions of its installation and the neutral to slightly basic conditions of the iridium-catalyzed borylation. Its electron-withdrawing nature also deactivates the aromatic ring towards unwanted electrophilic side reactions.

-

Iridium-Catalyzed ortho-Borylation: The iridium catalyst, in conjunction with a bipyridine ligand, forms an active species that can reversibly coordinate to the C-H bonds of the aromatic ring. The Boc-protected amino group acts as a directing group, bringing the iridium catalyst into proximity with the ortho C-H bonds, thereby favoring their activation and subsequent borylation.[1] This method offers high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution.

-

Pivaloyl Group: The pivaloyl group is a bulky acyl group that can influence the conformation and binding properties of the final molecule in biological systems. Its introduction at a late stage of the synthesis is advantageous as it avoids potential interference with the borylation step.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

-

4-Chloroaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Pivaloyl chloride: Corrosive and lachrymatory. Handle with extreme care in a fume hood.

-

Iridium catalyst: While used in catalytic amounts, organometallic compounds should be handled with care.

-

Solvents: Dichloromethane is a suspected carcinogen. Tetrahydrofuran can form explosive peroxides upon storage. Use appropriate precautions when handling all solvents.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and well-reasoned pathway to 5-Chloro-2-(pivaloylamino)phenylboronic acid. By leveraging a strategic combination of protecting group chemistry and modern catalytic methods, this valuable building block can be accessed in a controlled and efficient manner. The in-depth explanation of the rationale behind each step is intended to empower researchers to not only replicate this synthesis but also to adapt and apply these principles to other synthetic challenges in the field of drug discovery and development.

Caption: A step-by-step experimental workflow for the synthesis.

References

-

Al Mamari, H. H. (2024). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Reactions, 5(1), 16-34. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Achilli, C., Ciana, A., Fagnoni, M., Balduini, C., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(2), 137-139. [Link]

-

Chatterjee, A., & Maleczka, R. E. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Organic Letters. [Link]

-

Arote, N. D., & Akamanchi, K. G. (2020). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. ResearchGate. [Link]

-

Maleczka, R. E., & Smith, M. R. (2011). Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles. MSU Chemistry. [Link]

-

Asante, J. B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23963-23969. [Link]

-

Asante, J. B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

- Google Patents. (n.d.). Synthesis method of 2-amino-5-pyrimidine pinacol borate.

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION for the article:. Retrieved from [Link]

-

JKU ePUB. (2022). IRIDIUM-CATALYZED ORTHO-BORYLATION OF HETEROARENES. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. Retrieved from [Link]

-

ResearchGate. (2025). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

-

Boron Molecular. (n.d.). 2-Amino-5-chlorophenylboronic acid, pinacol ester. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

-

GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

RSC Publishing. (n.d.). Iridium-catalyzed ortho-C–H borylation of aromatic aldimines derived from pentafluoroaniline with bis(pinacolate)diboron. Retrieved from [Link]

-

Atanes, D. M. (n.d.). Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands. Retrieved from [Link]

-

Xue, F., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES, 89(12), 2739-2744. [Link]

-

National Institutes of Health. (n.d.). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Retrieved from [Link]

-

VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Removal of boronic acid protecting groups by transesterification.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 2-AMINO-5-CHLOROPHENYLBORONIC ACID, PINACOL ESTER | 1073371-77-3 [chemicalbook.com]

- 9. boronmolecular.com [boronmolecular.com]

- 10. 2-Amino-5-chlorophenylboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 5-Chloro-2-(pivaloylamino)phenylboronic acid

An In-Depth Technical Guide to 5-Chloro-2-(pivaloylamino)phenylboronic acid: Properties, Reactivity, and Applications

Introduction

5-Chloro-2-(pivaloylamino)phenylboronic acid is a specialized organic compound that serves as a crucial building block in modern synthetic chemistry. Its unique trifunctional nature—featuring a boronic acid, a chloro substituent, and a sterically hindered pivaloylamino group—makes it a highly versatile reagent. For researchers and scientists in drug development and materials science, this compound offers a strategic advantage in the construction of complex molecular architectures. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, while the chloro and pivaloylamino groups provide additional points for chemical modification and influence the electronic and steric properties of the molecule. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and key applications, with a focus on the practical insights required for laboratory use.

Compound Identification and Molecular Structure

A clear identification is the first step in understanding the utility of any chemical reagent. The structural arrangement of its functional groups is fundamental to its reactivity.

-

Chemical Name: 5-Chloro-2-(pivaloylamino)phenylboronic acid

-

Synonyms: (5-Chloro-2-pivalamidophenyl)boronic acid, [5-Chloro-2-(2,2-dimethylpropanoylamino)phenyl]boronic acid[1]

The molecule's structure is characterized by a phenyl ring substituted with three key functional groups. The boronic acid group (-B(OH)₂) is positioned ortho to the pivaloylamino group (-NHCO(CH₃)₃), a bulky amide that provides steric influence and can act as a directing group in certain reactions. The chloro group (-Cl) is located para to the pivaloylamino group, modifying the electronic properties of the aromatic ring.

Caption: Molecular structure of 5-Chloro-2-(pivaloylamino)phenylboronic acid.

Physical and Computational Properties

The physical properties of a reagent are critical for its handling, storage, and use in reactions.

| Property | Value | Source |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% | [2] |

| Molecular Weight | 255.51 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₅BClNO₃ | [1][2] |

| Topological Polar Surface Area (TPSA) | 69.56 Ų | [2] |

| LogP | 1.0044 | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

Stability and Storage

Proper storage is essential to maintain the integrity of boronic acids, which can be susceptible to degradation.

-

Storage Conditions: It is recommended to store the compound sealed in a dry environment at 2-8°C.[2] For long-term stability, storage at -20°C is also advised.[4]

-

Hygroscopicity: Like many boronic acids, this compound can be hygroscopic and should be handled in a moisture-controlled environment (e.g., under an inert atmosphere) whenever possible.[5]

-

Oxidative Stability: Boronic acids are prone to oxidation.[6] The presence of the bulky pivaloylamino group may offer some steric protection to the boronic acid moiety, but exposure to strong oxidants or air over prolonged periods should still be avoided.

Chemical Properties and Reactivity

The synthetic utility of 5-Chloro-2-(pivaloylamino)phenylboronic acid stems from its participation in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Coupling Reaction

This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals.[7][8] 5-Chloro-2-(pivaloylamino)phenylboronic acid serves as the organoboron partner in this reaction.

Mechanism Overview: The reaction proceeds through a catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 5-chloro-2-(pivaloylamino)phenyl moiety) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming a more nucleophilic boronate species, which facilitates this step.[9]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

The structural motifs accessible through this reagent are highly relevant to medicinal chemistry and materials science.

-

Pharmaceutical Synthesis: The chloro- and amino-substituted biaryl core is a common feature in many biologically active molecules. Chlorine-containing compounds are prevalent in pharmaceuticals for treating a wide range of diseases.[10] This reagent is used in the synthesis of inhibitors for various enzymes and agonists for receptors.

-

Targeted Drug Delivery: Phenylboronic acids, in general, have been explored for their ability to bind to diols, such as the sialic acid residues that are often overexpressed on the surface of cancer cells.[11] This property makes them attractive for developing targeted drug delivery systems.[11][12]

-

β-Lactamase Inhibitors: Boronic acids are being investigated as "warheads" for inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance.[13] The unique substitution pattern of this specific boronic acid could be used to synthesize novel inhibitor candidates with tailored properties.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized, yet detailed, methodology for using 5-Chloro-2-(pivaloylamino)phenylboronic acid in a typical cross-coupling reaction.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

-

5-Chloro-2-(pivaloylamino)phenylboronic acid (1.0 eq)

-

Aryl bromide or iodide (Ar-X, 1.0-1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: Place a stir bar in a Schlenk flask and flame-dry it under vacuum. Allow the flask to cool to room temperature under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: To the flask, add 5-Chloro-2-(pivaloylamino)phenylboronic acid, the aryl halide, the base, and the palladium catalyst.

-

Causality: Adding the solids first under an inert atmosphere prevents premature degradation of the catalyst and boronic acid.

-

-

Solvent Degassing: Separately, degas the solvent mixture by bubbling N₂ or Ar through it for 15-20 minutes or by using a freeze-pump-thaw technique. This removes dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction Setup: Add the degassed solvent to the reaction flask via cannula or syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

-

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate, and filter.

-

Causality: The aqueous wash removes the inorganic base and salts, simplifying purification.

-

-

Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Safety and Handling

According to the Globally Harmonized System (GHS), 5-Chloro-2-(pivaloylamino)phenylboronic acid is associated with the following hazards:

-

H302: Harmful if swallowed[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

Precautionary Measures:

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Conclusion

5-Chloro-2-(pivaloylamino)phenylboronic acid is a high-value synthetic intermediate with well-defined physical and chemical properties. Its primary utility lies in its role as a versatile coupling partner in Suzuki-Miyaura reactions, enabling the efficient construction of complex biaryl structures that are central to drug discovery and materials science. The strategic placement of the chloro and pivaloylamino groups provides chemists with additional tools to fine-tune molecular properties. A thorough understanding of its stability, reactivity, and handling requirements, as outlined in this guide, is essential for its successful application in research and development.

References

-

Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

-

Boroncore. 185950-64-5 | 5-Chloro-2-(pivaloylamino)phenylboronic acid. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

PubMed. Development of phenylboronic acid functionalized poly (lactic- co-glycolic acid) nanoparticles for novel co-delivery of chemo-herbal combination towards lung cancer: an in silico and in vitro proof of concept. [Link]

-

MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

RSC Publishing. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PNAS. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

PubChem. Phenylboronic Acid. [Link]

Sources

- 1. 185950-64-5 | 5-Chloro-2-(pivaloylamino)phenylboronic acid | Boroncore [boroncore.com]

- 2. chemscene.com [chemscene.com]

- 3. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. carlroth.com [carlroth.com]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 12. Development of phenylboronic acid functionalized poly (lactic- co-glycolic acid) nanoparticles for novel co-delivery of chemo-herbal combination towards lung cancer: an in silico and in vitro proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

An In-Depth Technical Guide to 5-Chloro-2-(pivaloylamino)phenylboronic acid (CAS: 185950-64-5)

This guide provides a comprehensive technical overview of 5-Chloro-2-(pivaloylamino)phenylboronic acid, a key building block in modern synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, unique reactivity, and critical applications, with a focus on the causality behind its utility in complex molecular construction.

Introduction: A Strategically Designed Reagent

5-Chloro-2-(pivaloylamino)phenylboronic acid is a highly functionalized boronic acid derivative valued for its specific substitution pattern, which imparts unique reactivity and utility, particularly in palladium-catalyzed cross-coupling reactions. The strategic placement of the chloro, pivaloylamino, and boronic acid groups on the phenyl ring makes it an indispensable intermediate in the synthesis of complex pharmaceutical agents, most notably as a precursor to the melanoma drug Vemurafenib.[1] This guide will explore the synthesis, mechanistic underpinnings of its reactivity, and its practical application in synthetic workflows.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 185950-64-5 | [2] |

| Molecular Formula | C₁₁H₁₅BClNO₃ | [2] |

| Molecular Weight | 255.51 g/mol | [2] |

| Appearance | White to off-white solid | Commercially available data |

| Purity | Typically ≥95% | [2] |

Safety and Handling:

5-Chloro-2-(pivaloylamino)phenylboronic acid is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[2] As with all boronic acids, it should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.[3] Store in a cool, dry place away from strong oxidizing agents.

Synthesis via Directed ortho-Metalation: A Mechanistic Perspective

The synthesis of 5-Chloro-2-(pivaloylamino)phenylboronic acid is a prime example of the power of directed ortho-metalation (DoM). This strategy allows for the regioselective functionalization of an aromatic ring, which would be challenging to achieve through classical electrophilic aromatic substitution.

The key to this synthesis is the N-pivaloyl group (-NHCO-t-Bu), which serves as a potent directed metalation group (DMG).[4] The synthesis commences with the protection of 4-chloroaniline with pivaloyl chloride to form N-(4-chlorophenyl)pivalamide.

The Role of the Pivaloylamino Group:

The pivaloylamino group is an excellent DMG for several reasons:

-

Coordinating Ability: The carbonyl oxygen and the nitrogen atom of the amide can chelate to an organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).[4]

-

Proximity Effect: This chelation brings the organolithium base into close proximity to the ortho-proton, facilitating its abstraction over other protons on the ring.[4]

-

Steric Hindrance: The bulky tert-butyl group provides steric protection, preventing nucleophilic attack at the carbonyl carbon by the organolithium reagent.

The subsequent steps involve the in situ trapping of the resulting lithiated species with a boron electrophile, typically triisopropyl borate, followed by acidic workup to yield the desired boronic acid.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 5-Chloro-2-(pivaloylamino)phenylboronic acid.

Detailed Experimental Protocol (Illustrative):

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation of the Starting Material: To a solution of 4-chloroaniline in an appropriate solvent (e.g., dichloromethane), add triethylamine. Cool the mixture in an ice bath and add pivaloyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to yield N-(4-chlorophenyl)pivalamide.

-

Directed ortho-Metalation and Borylation:

-

Dissolve N-(4-chlorophenyl)pivalamide in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add sec-butyllithium (s-BuLi) dropwise via syringe, maintaining the temperature below -70 °C. The solution will typically develop a deep color, indicating the formation of the lithiated species. Stir for 1-2 hours at -78 °C.

-

Add triisopropyl borate dropwise, again maintaining the low temperature.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Workup and Isolation:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 5-Chloro-2-(pivaloylamino)phenylboronic acid.

-

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of 5-Chloro-2-(pivaloylamino)phenylboronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5] This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[6][7]

The Suzuki-Miyaura Catalytic Cycle:

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic coupling partner (e.g., an aryl or heteroaryl halide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[8]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Illustrative Protocol for a Suzuki-Miyaura Coupling:

This protocol provides a general framework for the coupling of 5-Chloro-2-(pivaloylamino)phenylboronic acid with a heteroaryl bromide.

-

Reaction Setup: In a reaction vessel, combine 5-Chloro-2-(pivaloylamino)phenylboronic acid (1.1 equivalents), the heteroaryl bromide (1.0 equivalent), a suitable base such as cesium carbonate or potassium carbonate (2-3 equivalents), and a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 equivalents).[9]

-

Solvent and Degassing: Add a mixture of a solvent such as 1,4-dioxane and water.[9] Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).[9]

-

Workup and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Key Application: Synthesis of Vemurafenib

A prominent application of 5-Chloro-2-(pivaloylamino)phenylboronic acid is in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, used in the treatment of late-stage melanoma.[1][10] While various synthetic routes to Vemurafenib exist, many rely on a key Suzuki-Miyaura coupling step to construct the core biaryl structure. In some patented processes, related boronic acids are used to couple with a suitable azaindole fragment.[7][10] The use of 5-Chloro-2-(pivaloylamino)phenylboronic acid or its derivatives allows for the efficient and regioselective formation of a critical C-C bond in the Vemurafenib scaffold.

The pivaloylamino group can be subsequently hydrolyzed to reveal a primary amine, which is a key functional group in the final drug molecule, or it can be part of a different synthetic strategy where the boronic acid is introduced at a later stage.

Conclusion and Future Outlook

5-Chloro-2-(pivaloylamino)phenylboronic acid is a testament to the power of strategic molecular design in modern organic synthesis. Its utility, driven by the directing and protecting nature of the pivaloylamino group, enables the efficient construction of complex, highly substituted aromatic systems. While its role in the synthesis of Vemurafenib is a landmark application, its potential extends to the synthesis of a wide array of other pharmaceutical and agrochemical targets. As the demand for increasingly complex small molecules continues to grow, the importance of versatile and strategically designed building blocks like 5-Chloro-2-(pivaloylamino)phenylboronic acid will undoubtedly continue to rise.

References

-

Selvita. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Prakash, H. et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Eur. J. Med. Chem.177 , 186-219 (2019). [Link]

- Google Patents.

-

Hall, D. G. Standard Lithiation–Borylation A user's guide. University of Alberta, (2017). [Link]

-

Baran, P. Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]

-

National Center for Biotechnology Information. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. NIH. [Link]

-

Myers, A. G. ortho metalation. Andrew G Myers Research Group. [Link]

-

Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

-

ResearchGate. ChemInform Abstract: Directed Metalation of Pi-Deficient Azaaromatics: Strategies of Functionalization of Pyridines, Quinolines, and Diazines. [Link]

-

PubMed. Solid-phase directed ortho-lithiation and the preparation of a phthalide library. [Link]

-

Preprints.org. Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. [Link]

-

PubMed Central. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

MDPI. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. [Link]

-

Baran Lab. Directed (ortho) Metallation. [Link]

-

Organic Syntheses. 7-indolinecarboxaldehyde. [Link]

-

ResearchGate. Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib.... [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. fishersci.com [fishersci.com]

- 4. baranlab.org [baranlab.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Core Safety and Handling Protocols for 5-Chloro-2-(pivaloylamino)phenylboronic Acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a pivotal building block in contemporary medicinal chemistry, 5-Chloro-2-(pivaloylamino)phenylboronic acid serves as a critical intermediate in the synthesis of complex bioactive molecules.[1] Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the formation of novel carbon-carbon bonds, a cornerstone of modern drug discovery.[2] The presence of the boronic acid functional group, however, necessitates a nuanced understanding of its reactivity and potential hazards to ensure safe handling and experimental success.

This guide provides a comprehensive framework for researchers and scientists, moving beyond mere procedural steps to explain the fundamental principles behind the safe handling, storage, and emergency response related to this compound. By integrating established safety protocols with an understanding of the compound's chemical nature, this document serves as an essential resource for maintaining a secure and efficient laboratory environment.

Section 1: Chemical and Physical Profile

A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical properties. This information is critical for anticipating its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 185950-64-5 | [3][4] |

| Molecular Formula | C₁₁H₁₅BClNO₃ | [3][4] |

| Molecular Weight | 255.51 g/mol | [3][4] |

| Synonyms | (5-Chloro-2-pivalamidophenyl)boronic acid | [3] |

Boronic acids as a class are generally stable and easy to handle, which contributes to their widespread use in organic synthesis.[5] However, they are mild Lewis acids and can be hygroscopic.[6] The pivaloylamino substituent in this specific molecule adds steric bulk and modifies the electronic properties of the phenyl ring, which can influence its reactivity and physical characteristics.

Section 2: Hazard Identification and GHS Classification

Based on available data, 5-Chloro-2-(pivaloylamino)phenylboronic acid is classified as hazardous.[3] The Globally Harmonized System (GHS) provides a universal standard for communicating these hazards.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

Source:[3]

Expert Analysis of Hazards:

-

H302 - Harmful if swallowed: The oral toxicity is a known characteristic of many boronic acid derivatives.[7][8] Ingestion can lead to adverse health effects, and immediate medical attention should be sought if this occurs.[9]

-

H315 - Causes skin irritation: The acidic nature of the boronic acid moiety can cause irritation upon direct contact with the skin. Prolonged or repeated exposure should be avoided.

-

H319 - Causes serious eye irritation: This is a significant risk. The eyes are particularly sensitive to acidic and particulate matter. Direct contact can cause pain, redness, and potential damage if not addressed immediately.[10]

Section 3: Risk Mitigation and Control Hierarchy

A systematic approach to safety involves implementing a hierarchy of controls. This model prioritizes the most effective measures to minimize risk, with personal protective equipment (PPE) serving as the final line of defense. The following workflow illustrates the decision-making process for safely handling 5-Chloro-2-(pivaloylamino)phenylboronic acid.

Caption: Risk management workflow for handling the subject compound.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is paramount when working with this compound. The following steps provide a self-validating system for minimizing exposure and ensuring laboratory safety.

Engineering Controls

The primary method for controlling exposure to airborne particles is through robust engineering controls.

-

Ventilation: All manipulations of solid 5-Chloro-2-(pivaloylamino)phenylboronic acid, including weighing and transferring, must be conducted inside a certified chemical fume hood.[9] This prevents the inhalation of fine dust particles and contains any potential spills.

-

Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate vicinity of the work area.[11]

Personal Protective Equipment (PPE)

PPE is mandatory and should be selected based on the specific hazards of the compound.[12]

-

Eye and Face Protection: Chemical splash goggles are required at all times. For operations with a higher risk of splashing, such as transferring solutions or working with larger quantities, a face shield should be worn in addition to goggles.[13]

-

Skin Protection:

-

A laboratory coat must be worn and fully fastened.[14] For handling larger quantities (>10 mL of solution), a chemically resistant apron is recommended.[14]

-

Gloves: Nitrile gloves are recommended for their resistance to a broad range of solvents and chemicals.[15] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination. Change gloves immediately if they become contaminated.

-

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required. If engineering controls are insufficient and dust generation is unavoidable, a NIOSH-approved respirator (e.g., an N95 mask for particulates) may be necessary.[12][13]

Step-by-Step Handling Protocol

-

Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

-

Weighing: Tare a suitable container on a balance located inside the fume hood. Carefully transfer the desired amount of the solid compound using a spatula, avoiding the generation of dust.

-

Transfer: If transferring the solid to a reaction vessel, do so carefully. If making a solution, add the solvent to the solid slowly to prevent splashing. Always add solids to liquids where possible.

-

Post-Handling: Tightly close the source container. Clean all reusable equipment, such as spatulas, immediately after use.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and upon completion of the work.[11][16] Do not eat, drink, or smoke in the laboratory.[7][11]

Storage

Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

Section 5: Emergency and First-Aid Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

| Exposure Route | First-Aid Measure |

| Ingestion | Do NOT induce vomiting. [7] Rinse the mouth with water.[11] Seek immediate medical attention and call a poison control center.[11] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] If skin irritation persists, seek medical attention.[10] |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if symptoms occur.[11] |

Spill Response:

For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it into a sealed container for chemical waste disposal.[11] The area should then be decontaminated. Do not allow the chemical to enter drains or waterways.[16]

Section 6: Disposal Considerations

All waste containing 5-Chloro-2-(pivaloylamino)phenylboronic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[10] Do not dispose of it down the drain.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

Carlo Erba Reagents. (n.d.). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]

-

LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

Boroncore. (n.d.). 185950-64-5 | 5-Chloro-2-(pivaloylamino)phenylboronic acid. Retrieved from [Link]

-

University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]

-

Wang, B., & Anslyn, E. V. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

-

University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

-

Beltrán-Gracia, E., et al. (2019). One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. PMC - PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

Gede, M., & Moitessier, N. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]

-

Leśnik, T., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)phenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). Phenylboronic Acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 185950-64-5 | 5-Chloro-2-(pivaloylamino)phenylboronic acid | Boroncore [boroncore.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. leelinework.com [leelinework.com]

- 14. research.arizona.edu [research.arizona.edu]

- 15. hsa.ie [hsa.ie]

- 16. carlroth.com [carlroth.com]

5-Chloro-2-(pivaloylamino)phenylboronic acid literature review

An In-depth Technical Guide to 5-Chloro-2-(pivaloylamino)phenylboronic acid: Synthesis, Reactivity, and Application

Introduction

5-Chloro-2-(pivaloylamino)phenylboronic acid is a specialized organic reagent that has gained prominence as a versatile building block in modern synthetic chemistry. Its unique trifunctional structure—featuring a reactive boronic acid group, a strategically placed chlorine atom, and a sterically demanding pivaloylamino protecting group—makes it an invaluable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions and its role in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following sections are designed to offer not just procedural details, but also the underlying chemical rationale to empower researchers in their experimental design.

Physicochemical Properties and Characterization

Understanding the fundamental properties of 5-Chloro-2-(pivaloylamino)phenylboronic acid is critical for its effective handling, storage, and application. The bulky pivaloyl group offers significant steric hindrance, which can influence reaction kinetics and product selectivity. Furthermore, it enhances solubility in organic solvents compared to its unprotected amino counterpart.

Key Properties

| Property | Value | Reference |

| CAS Number | 185950-64-5 | [1][2] |

| Molecular Formula | C₁₁H₁₅BClNO₃ | [1] |

| Molecular Weight | 255.51 g/mol | [1][2] |

| Synonyms | (5-Chloro-2-pivalamidophenyl)boronic acid, [5-chloro-2-(2,2-dimethylpropanoylamino)phenyl]boronic acid | [1][2] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Spectroscopic Characterization (Predicted)

While specific spectra are proprietary to manufacturers, the expected spectroscopic data can be predicted based on the molecule's structure. These data are crucial for identity confirmation and purity assessment post-synthesis or upon receipt from a commercial supplier.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons exhibiting characteristic splitting patterns (doublets, doublet of doublets) in the ~7-8 ppm region. - A singlet for the N-H proton (amide), which may be broad. - A sharp singlet integrating to 9 protons for the tert-butyl group of the pivaloyl moiety around 1.3 ppm. - A broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | - Aromatic carbons in the ~120-140 ppm range. - A carbonyl carbon (C=O) signal around 176 ppm. - Signals for the quaternary and methyl carbons of the tert-butyl group. |

| IR Spectroscopy | - A broad O-H stretch from the boronic acid group (~3200-3500 cm⁻¹). - An N-H stretch from the amide group (~3300 cm⁻¹). - A strong C=O stretch from the amide carbonyl (~1650-1680 cm⁻¹). - A B-O stretching vibration (~1350 cm⁻¹). |

| Mass Spectrometry | - Expected molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be a key diagnostic feature. |

Synthesis Pathway

The synthesis of ortho-amino substituted phenylboronic acids requires careful strategic planning to prevent unwanted side reactions. A common and effective approach involves the ortho-directed metalation of a protected aniline derivative, followed by borylation. The pivaloyl group is an excellent choice for this role as it is a robust protecting group and an effective directed metalation group (DMG).

Caption: Proposed synthetic workflow for the target compound.

Causality Behind Experimental Choices:

-

Protection: 4-Chloroaniline is first protected with pivaloyl chloride. The resulting amide proton is acidic and would interfere with the subsequent lithiation step if left unprotected. The bulky pivaloyl group directs the lithiation to the ortho position due to its steric influence and coordinating ability.

-

Directed ortho-Metalation (DoM): Strong organolithium bases like sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in the presence of a chelating agent like TMEDA are used to deprotonate the aromatic ring specifically at the position ortho to the pivalamido group. This is a highly regioselective and efficient process. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate.

-

Borylation: The resulting aryllithium species is a potent nucleophile that attacks the electrophilic boron atom of a trialkyl borate, typically triisopropyl borate. Triisopropyl borate is often preferred over trimethyl borate due to its lower propensity for forming ate-complexes that are difficult to hydrolyze.

-

Hydrolysis: The final step is the acidic workup, which hydrolyzes the boronic ester to yield the desired phenylboronic acid.

Reactivity and Stability

Arylboronic acids are known to undergo trimerization via dehydration to form cyclic anhydrides known as boroxines. This equilibrium can impact the reactivity and stoichiometry of reactions.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

In this context, 5-Chloro-2-(pivaloylamino)phenylboronic acid serves as the "Ar'-B(OH)₂" component, coupling with various aryl or heteroaryl halides (Ar-X) to generate complex molecular structures.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating system for a typical Suzuki-Miyaura coupling.

Objective: To couple 5-Chloro-2-(pivaloylamino)phenylboronic acid with a generic aryl bromide.

Materials:

-

5-Chloro-2-(pivaloylamino)phenylboronic acid (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄, 2.5 equiv.)

-

Toluene/Water (10:1 v/v)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), 5-Chloro-2-(pivaloylamino)phenylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. K₃PO₄ is an effective base for activating the boronic acid in the transmetalation step.

-

-

Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of the reaction solvent. Stir for 5-10 minutes. This pre-forms the active catalytic species.

-

Causality: SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, leading to higher yields and faster reaction times, especially with challenging substrates.

-

-

Inerting the System: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to remove oxygen, which can oxidize the Pd(0) catalyst and the boronic acid.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. If the catalyst was pre-formed, add it at this stage.

-

Causality: A biphasic solvent system like toluene/water is common. The organic phase solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base. Degassing the solvent (e.g., by sparging with argon) is crucial to remove dissolved oxygen.

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. [3]The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. [3]7. Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure biaryl product. [3]

Caption: General experimental workflow for a Suzuki coupling.

Role in Medicinal Chemistry and Drug Discovery

Boronic acids are crucial intermediates in the synthesis of pharmaceuticals. [4]The first boronic acid-containing drug, Bortezomib (Velcade), was approved in 2003 for treating multiple myeloma. [4]Since then, interest in boron-containing compounds has surged. [4][5] 5-Chloro-2-(pivaloylamino)phenylboronic acid is particularly valuable because it allows for the introduction of a substituted phenyl ring that carries two additional points of diversity.

-

The chloro group can be a site for further cross-coupling reactions (e.g., Buchwald-Hartwig amination) or can serve as a metabolically stable substituent that modulates the electronic properties and binding affinity of the final molecule. Chlorine is a common element in many approved drugs. [6]* The pivaloylamino group can be deprotected to reveal a primary amine, which can then be functionalized to build more complex structures, such as amides, sulfonamides, or ureas, to optimize drug-target interactions.

This reagent is therefore an excellent starting point for creating libraries of compounds for screening against biological targets like kinases, proteases, and GPCRs.

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). [1]* Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water). [1]* Handling: Should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

5-Chloro-2-(pivaloylamino)phenylboronic acid is a sophisticated and enabling chemical tool for organic synthesis. Its well-defined structure allows for predictable reactivity in Suzuki-Miyaura cross-coupling reactions, providing a reliable pathway to complex biaryl structures. The strategic placement of the chloro and protected amino functionalities offers medicinal chemists valuable opportunities for subsequent diversification, making it a key building block in the journey of drug discovery. By understanding the causality behind its synthesis, handling, and reaction protocols, researchers can fully harness the potential of this versatile reagent.

References

-

PubMed. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. [Link]

-

ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]

-

PubMed. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ResearchGate. 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

- Google Patents.

-

ResearchGate. Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids | Request PDF. [Link]

-

PubMed Central. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

-

YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

MIT Technology Licensing Office. Boron-Containing Pharmacophore. [Link]

-

ResearchGate. (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. [Link]

-

PubMed Central. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

-

MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. [Link]

-

ResearchGate. 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. [Link]

-

Boroncore. 185950-64-5 | 5-Chloro-2-(pivaloylamino)phenylboronic acid. [Link]

- Google Patents. A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.

-

PubChem. (5-chloro-2-methylphenyl)boronic acid (C7H8BClO2). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 185950-64-5 | 5-Chloro-2-(pivaloylamino)phenylboronic acid | Boroncore [boroncore.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 5-Chloro-2-(pivaloylamino)phenylboronic Acid

An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of 5-Chloro-2-(pivaloylamino)phenylboronic Acid

5-Chloro-2-(pivaloylamino)phenylboronic acid is a highly valuable, multi-functionalized building block in modern organic synthesis. Its true utility is realized in its application within palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where it serves as a robust precursor for the construction of complex biaryl and heteroaryl structures.[1] These motifs are central to the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the chloro, pivaloylamino, and boronic acid groups offers multiple points for sequential and site-selective modifications. The pivaloyl group provides steric bulk and acts as a stable protecting group for the amine, which can be deprotected in later synthetic steps to reveal a nucleophilic site for further functionalization. This guide provides a detailed examination of the most field-proven synthetic pathway, focusing on the selection of key starting materials and the underlying chemical principles that ensure a successful and reproducible synthesis.

Retrosynthetic Analysis: A Logic-Driven Approach to Starting Material Selection

To identify the optimal starting materials, we must first deconstruct the target molecule through retrosynthetic analysis. This process illuminates the most logical and efficient path for its construction.

The boronic acid moiety is typically installed via the borylation of an organometallic intermediate.[2][3] Common methods involve the reaction of an aryllithium or Grignard reagent with a trialkyl borate, such as trimethyl or triisopropyl borate, followed by acidic hydrolysis.[2][4][5] This necessitates a precursor with a halogen (typically bromine or iodine) at the position destined to become the boronic acid group—in this case, carbon-1 of the phenyl ring.

The pivaloylamino group is an amide, formed by the acylation of an aniline precursor with pivaloyl chloride.[6][7] This step is crucial for two reasons:

-

Amine Protection: The free amine is nucleophilic and basic, which would interfere with the formation of the required organometallic intermediate (e.g., by quenching the organolithium reagent). Protection is mandatory.

-

Directing Group Effects: In some cases, a bulky ortho-substituent can influence the subsequent reactions, although in this pathway, its primary role is protection.

This logic leads us to a key precursor: a 2-bromo-5-chloro-substituted aniline. This molecule contains the necessary chloro-substituent in the correct position and a bromine atom perfectly positioned for conversion into the boronic acid. The amino group is ready for protection. Therefore, the most logical and commercially accessible key starting material is 2-bromo-5-chloroaniline .

Core Synthetic Workflow: From Starting Material to Final Product

The synthesis is a robust, three-step sequence starting from 2-bromo-5-chloroaniline. Each step is designed for high conversion and purity, minimizing complex purification challenges.

Caption: Synthetic pathway from 2-bromo-5-chloroaniline to the target boronic acid.

Key Starting Materials and Reagents

Successful synthesis relies on high-quality materials. The following table summarizes the essential components for this workflow.

| Compound Name | Role | Formula | MW ( g/mol ) | Key Considerations |

| 2-Bromo-5-chloroaniline | Key Starting Material | C₆H₅BrClN | 206.47 | Purity is critical to avoid side reactions. |

| Pivaloyl Chloride | Acylating Agent | C₅H₉ClO | 120.58 | Highly reactive; handle with care under inert atmosphere.[6] |

| Pyridine | Base / Catalyst | C₅H₅N | 79.10 | Scavenges HCl byproduct from acylation. Anhydrous conditions preferred. |

| n-Butyllithium (n-BuLi) | Lithiating Agent | C₄H₉Li | 64.06 | Highly pyrophoric; requires handling under a strict inert atmosphere. |

| Triisopropyl Borate | Boron Source | C₉H₂₁BO₃ | 188.07 | Reacts with the aryllithium to form the boronate ester.[4] |

| Tetrahydrofuran (THF) | Solvent | C₄H₈O | 72.11 | Must be anhydrous for the lithiation and borylation steps. |

| Hydrochloric Acid (HCl) | Acid | HCl | 36.46 | Used for the final hydrolysis of the boronate ester. |

Detailed Experimental Protocol

This protocol is a representative procedure for a laboratory-scale synthesis. All operations involving air- or moisture-sensitive reagents must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Step 1: Synthesis of N-(2-Bromo-4-chlorophenyl)pivalamide (Amine Protection)

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromo-5-chloroaniline (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add a suitable base, such as pyridine (1.2 eq), and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add pivaloyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid, N-(2-bromo-4-chlorophenyl)pivalamide, is often of sufficient purity for the next step but can be further purified by recrystallization from a solvent system like ethanol/water if necessary.

Step 2 & 3: Borylation and Hydrolysis to 5-Chloro-2-(pivaloylamino)phenylboronic acid

-

Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the N-(2-bromo-4-chlorophenyl)pivalamide (1.0 eq) from the previous step.

-

Dissolution: Dissolve the material in anhydrous THF.

-

Lithiatiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (typically a 1.6 M or 2.5 M solution in hexanes, 1.1 eq) dropwise via syringe over 30 minutes. A color change is typically observed. Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise. The reaction is highly exothermic; slow addition is critical.

-

Warm-up: After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis (Workup): Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2M aqueous HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic phase under reduced pressure. The crude product is typically a solid. Purification is achieved by trituration with a non-polar solvent (e.g., hexanes or a hexanes/ether mixture) or recrystallization to yield 5-Chloro-2-(pivaloylamino)phenylboronic acid as a pure, crystalline solid.[8]

Conclusion

The synthesis of 5-Chloro-2-(pivaloylamino)phenylboronic acid is a prime example of strategic chemical design. By selecting the readily available 2-bromo-5-chloroaniline as the key starting material, a highly efficient and reliable three-step sequence involving amine protection, lithium-halogen exchange, and borylation can be executed. The causality is clear: the amine must be protected to enable the formation of the aryllithium species, and the bromine atom serves as a handle for the introduction of the boron moiety. This guide provides the foundational knowledge and a field-proven protocol for researchers and drug development professionals to confidently produce this critical synthetic intermediate.

References

-

Wang, L., & He, W. (2010). Synthesis of biologically active boron-containing compounds. Current medicinal chemistry, 17(15), 1525–1537. [Link]

-